Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) is a specialized bifunctional alkylating agent primarily utilized in the synthesis of acyloxyalkyl prodrugs. Featuring a reactive chloromethyl group for nucleophilic substitution and a branched 2-ethylbutanoate ester moiety, it is a critical precursor for enhancing the oral bioavailability, cellular permeability, and pharmacokinetic profiles of highly polar therapeutics. By appending the 2-ethylbutyroxymethyl (etzadroxil) group to carboxylic acids, phosphates, or amines, chemists can precisely tune the lipophilicity (cLogP) and enzymatic lability of the resulting prodrugs [1]. This makes the compound an indispensable raw material for advanced drug delivery optimization and the commercial manufacturing of specific FDA-approved oral antibiotics and clinical-stage inhibitors[2].
Substituting chloromethyl 2-ethylbutanoate with common analogs like chloromethyl pivalate (POM-Cl) or chloromethyl butyrate fundamentally alters the pharmacokinetic performance of the synthesized prodrug. The steric bulk of the ester moiety directly dictates its susceptibility to esterase-mediated hydrolysis. Generic, unbranched esters (e.g., butyrates) often undergo excessively rapid premature cleavage in whole blood or plasma, failing to deliver the intact drug to the target tissue. Conversely, highly hindered esters like pivalates (POM) exhibit excellent blood stability but can severely attenuate intracellular drug release, leading to sub-therapeutic active concentrations[1]. Chloromethyl 2-ethylbutanoate provides an intermediate steric profile, ensuring a critical balance between systemic circulation half-life and efficient target-tissue bioconversion, making it non-interchangeable for specific therapeutic applications [2].
In the development of orally bioavailable β-lactamase inhibitors (e.g., VNRX-7145), the selection of the prodrug moiety critically determines systemic absorption. Appending the 2-ethylbutanoate ester (forming the etzadroxil prodrug) via chloromethyl 2-ethylbutanoate increases the cLogP of polar active moieties above 1.00. Compared to simpler ethyl or unbranched alkyl esters, which exhibited poor bioavailability, the etzadroxil prodrugs achieved robust oral absorption (F ~ 20–99%) in preclinical models, successfully balancing lipophilicity with aqueous solubility for gastrointestinal uptake [1].
| Evidence Dimension | Oral Bioavailability (F) and cLogP |
| Target Compound Data | Etzadroxil prodrugs: cLogP > 1.00, F ~ 20-99% |
| Comparator Or Baseline | Simple ethyl ester prodrugs: cLogP < 1.00, poor bioavailability |
| Quantified Difference | Significant increase in cLogP and oral absorption fraction (F) |
| Conditions | Oral gavage in rat pharmacokinetic models |
For formulation scientists, selecting this specific alkylating agent is essential to cross the lipophilicity threshold required for oral delivery of highly polar APIs.
The steric bulk of the acyloxyalkyl group dictates the rate of esterase-mediated prodrug cleavage. Highly hindered pivaloyloxymethyl (POM) esters, synthesized via chloromethyl pivalate, exhibit extended whole-blood half-lives (T1/2 > 1–4 h) but can severely attenuate the intracellular generation of the active drug. In studies of cyclic phosphopantothenic acid prodrugs, replacing the POM group with the 2-ethylbutyroxymethyl group (via chloromethyl 2-ethylbutanoate) provided an optimal intermediate steric profile. This maintained adequate whole-blood and hepatocyte stability (T1/2 ~30 min) while significantly enhancing the intracellular release of the active moiety (CoA) in target cells compared to the over-stabilized POM analogs [1].
| Evidence Dimension | Intracellular active drug generation and whole-blood half-life |
| Target Compound Data | 2-ethylbutanoate prodrugs: T1/2 ~30 min, efficient active release |
| Comparator Or Baseline | Pivalate (POM) prodrugs: T1/2 > 1-4 h, attenuated active release |
| Quantified Difference | Faster intracellular cleavage and higher active drug yield at the expense of extreme blood stability |
| Conditions | Human whole blood, hepatocytes, and PANk2–/– cell models |
Procurement of chloromethyl 2-ethylbutanoate is critical when POM-Cl yields a prodrug that is too stable to release therapeutic concentrations of the active drug in vivo.
Chloromethyl 2-ethylbutanoate is the non-substitutable alkylating agent used to install the 'etzadroxil' prodrug moiety. This specific structural modification is central to the efficacy of recently developed therapeutics, including the FDA-approved (2024) oral penem antibiotic sulopenem etzadroxil and the clinical-stage β-lactamase inhibitor VNRX-7145. In the synthetic route for VNRX-7145, chloromethyl 2-ethylbutanoate is utilized in the final esterification step (replacing chloromethyl pivalate) to yield the exact clinical candidate [1]. Generic substitution with other chloromethyl esters would fundamentally alter the API identity, rendering it useless for these specific commercial manufacturing pipelines [2].
| Evidence Dimension | API Identity and Regulatory Compliance |
| Target Compound Data | Yields the legally defined 'etzadroxil' API structure |
| Comparator Or Baseline | Chloromethyl pivalate yields a 'pivoxil' API |
| Quantified Difference | 100% structural specificity required for etzadroxil commercial manufacturing |
| Conditions | GMP manufacturing of sulopenem etzadroxil and VNRX-7145 |
For industrial procurement, this compound is a mandatory, non-interchangeable raw material for synthesizing specific, patent-protected or FDA-approved etzadroxil prodrugs.
Chloromethyl 2-ethylbutanoate is the mandatory, non-interchangeable precursor for synthesizing commercial 'etzadroxil' APIs, such as the FDA-approved antibiotic sulopenem etzadroxil and the clinical candidate VNRX-7145. It is utilized in the final late-stage alkylation of the parent drug's polar functional groups[1].
In medicinal chemistry and formulation development, this compound is the reagent of choice for converting highly polar, poorly absorbed molecules (like β-lactamase inhibitors or nucleotide analogs) into orally bioavailable prodrugs by pushing the cLogP above 1.00 while retaining enzymatic lability [2].
For research programs where standard pivaloyloxymethyl (POM) prodrugs prove too stable to release therapeutic concentrations of the active drug in target tissues, chloromethyl 2-ethylbutanoate provides an intermediate steric profile that accelerates intracellular esterase cleavage while maintaining sufficient blood half-life [3].
Irritant